1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone
Overview
Description
1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone is a complex organic compound that features an indole structure, which is a significant heterocyclic system in natural products and drugs
Preparation Methods
The synthesis of 1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone typically involves multiple steps, starting with the preparation of the indole derivatives. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The indole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitronium ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The indole structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function. The trifluoroethanone group can enhance the compound’s binding affinity and specificity by forming additional interactions with the target molecule.
Comparison with Similar Compounds
Similar compounds to 1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone include:
- 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester
- 7-(2-methyl-2,3-dihydroindol-1-yl)-3-(phenylmethyl)triazolo[4,5-d]pyrimidine
- 2-(2,3-dihydroindol-1-yl)-N-(phenylmethyl)-4-quinazolinamine
These compounds share structural similarities, such as the indole ring, but differ in their functional groups and overall structure. The presence of the trifluoroethanone group in this compound makes it unique, potentially offering different reactivity and binding properties compared to its analogs.
Properties
IUPAC Name |
1-[1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-13-19(20(28)21(22,23)24)15-7-3-5-9-17(15)26(13)12-18(27)25-11-10-14-6-2-4-8-16(14)25/h2-9H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTWEJCYHQRKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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